Cas no 45121-22-0 (Boc-D-2-aminobutanoic Acid)

Boc-D-2-aminobutanoic Acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-((tert-Butoxycarbonyl)amino)butanoic acid

- (R)-N-Boc-2-aminobutyric acid

- Boc-D-Abu-OH

- Boc-D-2-AminobutyricAcid

- Boc-D-a-aminobutyric acid

- BOC-D-Α-AMINOBUTYRIC ACID

- Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-

- (2R)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)butanoic acid

- (2R)-2-[(tert-butoxycarbonyl)amino]butanoic acid

- (R)-2-(N-t-butoxycarbonylamino)butanoic acid

- (R)-2-(tert-butoxycarbonylamino)butyric acid

- (R)-Boc-2-aminobutyric acid

- AmbotzBAA1341

- BOC-(R)-2-aminobutyric acid

- BOC-D-2-ABU-OH

- N-(tert-butoxycarbonyl)-D-2-aminobutanoic acid

- 2-(R)-tert-Butoxycarbonylaminobutyric acid

- (2R)-2-[[(tert-Butoxy)carbonyl]amino]butanoic acid

- BOC-D-ABU(2)-OH

- EN300-94252

- DS-14314

- DTXSID40373149

- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-

- AKOS015910186

- 45121-22-0

- (2R)-2-(tert-butoxycarbonylamino)butanoic acid

- PNFVIPIQXAIUAY-ZCFIWIBFSA-N

- BOC-D-2-AMINOBUTYRIC ACID

- AKOS015155839

- (R)-2-(tert-butoxycarbonylamino)butanoic acid

- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- boc-D-abu-oh, AldrichCPR

- BCP17073

- 2(R)-(t-Butoxycarbonylamino)butanoic acid

- MFCD00270335

- (2R)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid

- SCHEMBL1951491

- (R)-2-(BOC-amino)butanoic acid

- Boc-D-alpha-aminobutyric acid

- (2R)-2-({[(2-Methyl-2-propanyl)oxy]carbonyl}amino)butanoic acid

- CS-W022599

- Boc-D-2-aminobutanoic Acid

-

- MDL: MFCD00270335

- インチ: InChI=1S/C9H17NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1

- InChIKey: PNFVIPIQXAIUAY-ZCFIWIBFSA-N

- ほほえんだ: CC[C@@H](NC(OC(C)(C)C)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 203.11600

- どういたいしつりょう: 203.11575802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 6

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.101

- ゆうかいてん: 67-70°C

- ふってん: 334.5℃ at 760 mmHg

- フラッシュポイント: 156.11 °C

- ようかいど: Soluble in DMF (1mmol in 1ml DMF).

- PSA: 75.63000

- LogP: 1.76520

- ようかいせい: 未確定

- ひせんこうど: +17.3° (c=1.02,MeOH)

Boc-D-2-aminobutanoic Acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Store at room temperature

Boc-D-2-aminobutanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63991-25g |

(R)-2-(Boc-amino)butyric acid, 95% |

45121-22-0 | 95% | 25g |

¥12817.00 | 2023-02-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R84651-10g |

Boc-D-Abu-OH |

45121-22-0 | 10g |

¥106.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R84650-1g |

Boc-D-Abu-OH |

45121-22-0 | 1g |

¥266.0 | 2021-09-08 | ||

| Enamine | EN300-94252-10.0g |

(2R)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid |

45121-22-0 | 95.0% | 10.0g |

$46.0 | 2025-03-21 | |

| abcr | AB313181-100 g |

Boc-D-Abu-OH, 95%; . |

45121-22-0 | 95% | 100g |

€278.00 | 2022-06-11 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R836881-1g |

(R)-N-Boc-2-aminobutyric acid |

45121-22-0 | 98% | 1g |

¥44.00 | 2022-08-31 | |

| TRC | B391680-50g |

Boc-D-2-aminobutanoic Acid |

45121-22-0 | 50g |

$ 205.00 | 2022-06-07 | ||

| Apollo Scientific | OR911736-5g |

(R)-Boc-2-aminobutyric acid |

45121-22-0 | 97% | 5g |

£38.00 | 2023-08-31 | |

| Chemenu | CM253015-500g |

Boc-D-Abu-OH |

45121-22-0 | 97% | 500g |

$233 | 2024-07-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R84651-25g |

Boc-D-Abu-OH |

45121-22-0 | 25g |

¥176.0 | 2021-09-08 |

Boc-D-2-aminobutanoic Acid 関連文献

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

Boc-D-2-aminobutanoic Acidに関する追加情報

Professional Introduction to Boc-D-2-aminobutanoic Acid (CAS No. 45121-22-0)

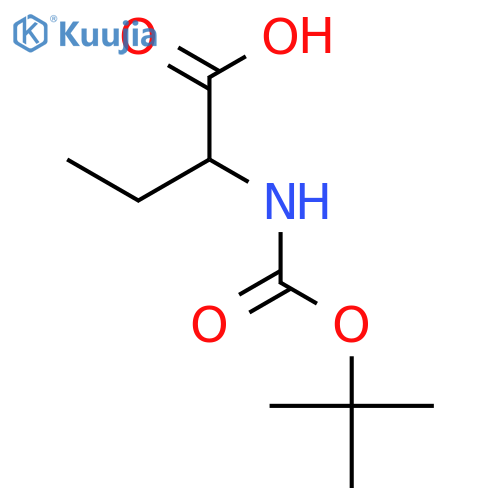

Boc-D-2-aminobutanoic Acid, with the chemical formula C8H15NO3, is a crucial intermediate in the field of pharmaceutical synthesis and peptide chemistry. This compound, identified by its CAS number CAS No. 45121-22-0, is widely utilized in the development of bioactive molecules due to its structural versatility and reactivity. The Boc (tert-butoxycarbonyl) protecting group in its molecular structure enhances its stability and compatibility with various synthetic conditions, making it an indispensable tool in medicinal chemistry.

The significance of Boc-D-2-aminobutanoic Acid lies in its role as a building block for constructing complex peptides and peptidomimetics. Its chirality, specifically the D-isomer, allows for the precise control of molecular conformation, which is critical for achieving desired biological activities. In recent years, advancements in solid-phase peptide synthesis (SPPS) have further highlighted the utility of this compound, enabling efficient and scalable production of peptide-based therapeutics.

Recent studies have demonstrated the application of Boc-D-2-aminobutanoic Acid in the synthesis of enzyme inhibitors and receptor ligands. For instance, researchers have leveraged its structural framework to develop novel molecules targeting neurological disorders. The ability to incorporate this amino acid into peptide sequences has led to the discovery of potent agonists and antagonists with significant therapeutic potential. These findings underscore the importance of chiral amino acids in drug design and highlight the versatility of Boc-D-2-aminobutanoic Acid as a synthetic intermediate.

The chemical properties of Boc-D-2-aminobutanoic Acid make it particularly well-suited for use in multi-step synthetic routes. Its reactivity with various coupling reagents ensures seamless integration into larger molecular frameworks, facilitating the construction of intricate structures. Additionally, its stability under a range of conditions allows for flexibility in synthetic methodologies, enabling chemists to optimize reaction conditions for maximum yield and purity.

In the realm of drug development, the demand for high-quality intermediates like Boc-D-2-aminobutanoic Acid continues to grow. Pharmaceutical companies and academic institutions alike rely on such compounds to accelerate the discovery and development of new treatments. The compound's well-documented synthetic protocols and predictable behavior make it a preferred choice for researchers aiming to streamline their synthetic pathways. This reliability has contributed to its widespread adoption in both industrial and academic settings.

The role of protecting groups in peptide synthesis cannot be overstated, and the Boc group on Boc-D-2-aminobutanoic Acid exemplifies this principle. Protecting groups are essential for preventing unwanted side reactions and ensuring that each step in the synthesis proceeds with high fidelity. The Boc group, in particular, is known for its stability under basic conditions while remaining removable under acidic conditions, making it an ideal choice for protecting amine functionalities during peptide assembly.

Recent innovations in analytical techniques have further enhanced our understanding of how Boc-D-2-aminobutanoic Acid behaves in complex synthetic environments. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) allow researchers to accurately characterize intermediates and monitor reaction progress. These advancements have enabled more precise control over peptide synthesis, leading to improved yields and reduced impurities.

The future prospects for Boc-D-2-aminobutanoic Acid are promising, with ongoing research exploring new applications in drug discovery and material science. The compound's unique properties make it a valuable asset for chemists working on cutting-edge projects, from developing novel antibiotics to designing smart materials with tailored functionalities. As our understanding of molecular interactions continues to evolve, the importance of versatile intermediates like this one will only increase.

In conclusion, Boc-D-2-aminobutanoic Acid (CAS No. 45121-22-0) represents a cornerstone in modern synthetic chemistry. Its applications span across multiple disciplines, underscoring its versatility and utility. As research progresses, we can expect to see even more innovative uses emerge, further solidifying its place as a fundamental building block in pharmaceutical and chemical sciences.

45121-22-0 (Boc-D-2-aminobutanoic Acid) 関連製品

- 31202-69-4(Nε-Boc-D-lysine)

- 2419-94-5(N-Boc-L-glutamic acid)

- 13139-16-7(Boc-L-Ile-OH)

- 16937-99-8((tert-Butoxycarbonyl)-D-leucine)

- 13726-84-6(Boc-Glu(OtBu)-OH)

- 13726-85-7(tert-Butoxycarbonyl-L-glutamine)

- 13139-15-6(Boc-L-Leu-OH)

- 13726-67-5(Boc-Asp-OH)

- 2418-95-3((S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid)

- 2592-18-9(Boc-Thr-OH)